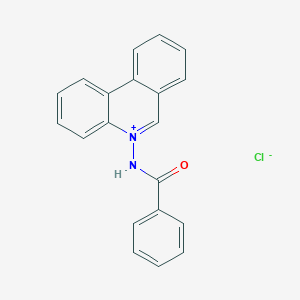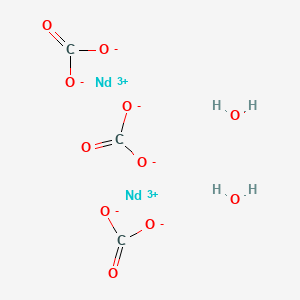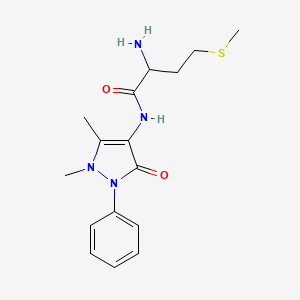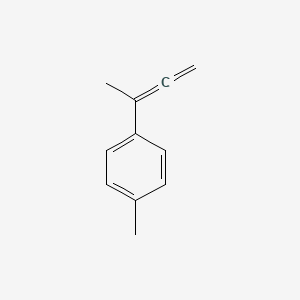
5-Benzamidophenanthridin-5-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzamidophenanthridin-5-ium chloride: is a heterocyclic aromatic compound that features a phenanthridine core structure. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamidophenanthridin-5-ium chloride typically involves the condensation of benzaldehyde with aniline, followed by cyclization and subsequent chlorination. The reaction conditions often require elevated temperatures and the presence of catalysts such as zinc chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization from hydrochloric acid solutions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzamidophenanthridin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phenanthridines, quinones, and dihydrophenanthridines .
Aplicaciones Científicas De Investigación
Chemistry: 5-Benzamidophenanthridin-5-ium chloride is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a DNA intercalator, which can be useful in the development of fluorescent probes and anticancer agents .
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the design of drugs with antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Benzamidophenanthridin-5-ium chloride involves its interaction with biological macromolecules such as DNA and proteins. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound of 5-Benzamidophenanthridin-5-ium chloride, known for its DNA-binding properties.
Benzo[c]phenanthridine: A structurally similar compound with notable biological activities, including antimicrobial and anticancer effects.
Phenothiazinium Dyes: Compounds like methylene blue, which share similar aromatic structures and are used in various biological and industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and broadens its range of applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
62764-33-4 |
|---|---|
Fórmula molecular |
C20H15ClN2O |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
N-phenanthridin-5-ium-5-ylbenzamide;chloride |
InChI |
InChI=1S/C20H14N2O.ClH/c23-20(15-8-2-1-3-9-15)21-22-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)22;/h1-14H;1H |
Clave InChI |
OQTFFQLWCBKJAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)







![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)
![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)



